Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate
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Overview
Description
Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . Another method involves the use of N-heterocyclic carbenes as catalysts, which facilitates the formation of 1,2,4-trisubstituted imidazoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis starting from readily available precursors, followed by purification processes to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 1H-benzo[d]imidazole-2-carboxylate
- 1H-benzo[d]imidazole-5-carboxylate
- 1H-benzo[d]imidazole-6-carboxylate
Uniqueness
Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzimidazole derivatives, it may exhibit enhanced stability, reactivity, and biological activity .
Biological Activity
Introduction
Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on recent literature and research findings.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Chemical Formula : C₁₄H₁₅N₃O₂
- Molecular Weight : 255.29 g/mol
The benzimidazole core is known for its ability to interact with various biological targets, making it a promising scaffold for drug development.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of benzimidazole derivatives, including this compound. The compound has been evaluated against various pathogens.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 μg/mL | |
Escherichia coli | 64 μg/mL | |
Candida albicans | 128 μg/mL |
These findings suggest that the compound exhibits moderate antibacterial and antifungal activity. The structure–activity relationship indicates that modifications on the benzimidazole ring can enhance its efficacy against specific pathogens.
Anticancer Activity
Benzimidazole derivatives have also shown promise in anticancer applications. This compound was tested for its antiproliferative effects against various cancer cell lines.
Table 2: Anticancer Activity of this compound
The compound demonstrated significant cytotoxicity against these cancer cell lines, indicating its potential as a therapeutic agent in cancer treatment. The mechanism of action is believed to involve apoptosis induction through mitochondrial pathways and interference with DNA replication processes.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Topoisomerases : Studies have identified topoisomerase I as a target for benzimidazole derivatives, disrupting DNA replication and leading to cell death .
- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or function through interaction with essential bacterial enzymes .
- Apoptosis Induction : Compounds in this class have been shown to induce apoptosis by altering mitochondrial membrane potential and releasing pro-apoptotic factors .
Case Studies and Research Findings
Several case studies highlight the efficacy of this compound in various biological contexts:
- Study on Anticancer Effects : A study evaluated the compound's effects on MDA-MB-231 cells and found that it significantly inhibited cell proliferation at low concentrations (IC50 = 16.38 μM), suggesting high potency against breast cancer cells .
- Antifungal Efficacy : Research indicated that the compound exhibited antifungal activity against Candida albicans, with an MIC of 128 μg/mL, demonstrating its potential in treating fungal infections .
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
ethyl 1,2-dimethylbenzimidazole-4-carboxylate |
InChI |
InChI=1S/C12H14N2O2/c1-4-16-12(15)9-6-5-7-10-11(9)13-8(2)14(10)3/h5-7H,4H2,1-3H3 |
InChI Key |
BKXUSDXPIIBVGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)N(C(=N2)C)C |
Origin of Product |
United States |
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